molecular formula C20H14N2 B14737299 (e)-1-(Phenanthren-2-yl)-2-phenyldiazene CAS No. 6325-55-9

(e)-1-(Phenanthren-2-yl)-2-phenyldiazene

Cat. No.: B14737299
CAS No.: 6325-55-9
M. Wt: 282.3 g/mol
InChI Key: LDXXLWOZELZFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-1-(Phenanthren-2-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a phenanthrene moiety attached to a diazene group, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-1-(Phenanthren-2-yl)-2-phenyldiazene typically involves the reaction of phenanthrene-2-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes oxidative dehydrogenation to yield the desired diazene compound. Common reagents used in this synthesis include acetic acid and sodium acetate, with the reaction being carried out at elevated temperatures to facilitate the formation of the diazene bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(e)-1-(Phenanthren-2-yl)-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The diazene group can be oxidized to form azo compounds.

    Reduction: Reduction of the diazene group can yield hydrazine derivatives.

    Substitution: The phenyl and phenanthrene moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Azo compounds with extended conjugation.

    Substitution: Various substituted phenanthrene and phenyl derivatives.

Scientific Research Applications

(e)-1-(Phenanthren-2-yl)-2-phenyldiazene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (e)-1-(Phenanthren-2-yl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, including those involved in cell proliferation and apoptosis. The phenanthrene and phenyl moieties also contribute to the compound’s ability to intercalate with DNA, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (e)-1-(Naphthalen-2-yl)-2-phenyldiazene: Similar structure but with a naphthalene moiety instead of phenanthrene.

    (e)-1-(Anthracen-2-yl)-2-phenyldiazene: Contains an anthracene moiety, offering different electronic properties.

    (e)-1-(Biphenyl-2-yl)-2-phenyldiazene: Features a biphenyl group, providing a different steric environment.

Uniqueness

(e)-1-(Phenanthren-2-yl)-2-phenyldiazene is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.

Properties

CAS No.

6325-55-9

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

phenanthren-2-yl(phenyl)diazene

InChI

InChI=1S/C20H14N2/c1-2-7-17(8-3-1)21-22-18-12-13-20-16(14-18)11-10-15-6-4-5-9-19(15)20/h1-14H

InChI Key

LDXXLWOZELZFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.